molecular formula C30H29FN2O6 B1168872 2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- CAS No. 121353-88-6

2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-

Cat. No.: B1168872
CAS No.: 121353-88-6
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Description

2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-, also known as 2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-, is a useful research compound. Its molecular formula is C30H29FN2O6. The purity is usually 95%.
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Biological Activity

2,4(1H,3H)-Pyrimidinedione derivatives, particularly those modified with various substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione , is a complex structure that combines a pyrimidinedione core with a modified sugar moiety. This article reviews the biological activity of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure includes:

  • Pyrimidinedione core : A six-membered heterocyclic compound with two nitrogen atoms.
  • Sugar moiety : A modified deoxy sugar that enhances bioavailability and specificity.
  • Substituents : The presence of a methoxyphenyl group and a diphenylmethyl group which may influence its pharmacological properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC20H24F N3O5
Molecular Weight393.42 g/mol
IUPAC Name1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione
CAS NumberNot available

Antiviral Activity

Research has shown that pyrimidinedione derivatives exhibit antiviral properties, particularly against HIV. The mechanism often involves inhibition of reverse transcriptase (RT), an essential enzyme for viral replication. Studies indicate that modifications to the pyrimidine ring can enhance antiviral efficacy by improving binding affinity to the enzyme's active site .

Antimicrobial Activity

Pyrimidinedione derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains. Specifically, compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of pyrimidinedione derivatives reveal significant inhibition of COX-1 and COX-2 enzymes. This action suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antiviral Efficacy Against HIV : A study assessed the effectiveness of various pyrimidinedione derivatives in inhibiting HIV replication. Compounds demonstrated IC50 values in the nanomolar range, indicating potent antiviral activity .
  • Antimicrobial Screening : A series of synthesized pyrimidine derivatives were tested against standard bacterial strains. Results indicated that certain modifications led to a 30% increase in antibacterial potency compared to existing antibiotics .
  • Anti-inflammatory Activity : In vivo tests using formalin-induced paw edema models showed that specific pyrimidinedione derivatives significantly reduced inflammation compared to control groups, suggesting their potential use as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidinedione derivatives is closely related to their structural features. Key findings include:

  • Substituent Effects : Electron-donating groups enhance biological activity by stabilizing the active form of the compound.
  • Ring Modifications : Alterations in the pyrimidine ring can affect enzyme binding and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Methoxy group at position 4Increased antibacterial activity
Fluorine substitutionEnhanced antiviral potency
Diphenylmethyl groupImproved bioavailability

Properties

IUPAC Name

1-[3-fluoro-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN2O6/c1-19-17-33(29(36)32-27(19)35)28-25(31)26(34)24(39-28)18-38-30(20-9-5-3-6-10-20,21-11-7-4-8-12-21)22-13-15-23(37-2)16-14-22/h3-17,24-26,28,34H,18H2,1-2H3,(H,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTXWELQZVJMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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